![molecular formula C18H23FN4OS B2566588 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine CAS No. 439121-17-2](/img/structure/B2566588.png)
4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Properties
- Amide derivatives of quinolone, including morpholine, have been studied for their antimicrobial activities against various strains of bacteria and fungi, indicating the potential of morpholine-related compounds in antibacterial applications (Patel, Patel, & Chauhan, 2007).
- New 1,2,4-Triazole derivatives, including morpholine, have been synthesized and tested for antimicrobial activities, showing promising results against test microorganisms (Bektaş et al., 2007).
- Thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, with compounds like morpholine, demonstrated potent antibacterial activity against MRSA isolates (Inoue et al., 1994).
Antitumor Activity
- Some synthesized fluorinated benzothiazolo imidazole compounds, involving morpholine, showed promising anti-microbial activity, indicating potential in antitumor research (Sathe et al., 2011).
- A study on 4(3H)-quinazolinone derivatives with dithiocarbamate side chains revealed significant inhibitory activity against leukemia cells, suggesting the potential of such compounds in cancer treatment (Cao et al., 2005).
Other Applications
- Research on novel 2-(benzimidazol-2-yl)quinoxalines with morpholine moieties indicated potential as potent antitumor agents, showing promising activity against a range of cancer lines (Mamedov et al., 2022).
- Synthesis and structure-activity relationship studies of pyridazinones as glucan synthase inhibitors highlighted the significance of morpholine-containing compounds in developing new antifungal agents (Ting et al., 2011).
properties
IUPAC Name |
4-[5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4OS/c19-15-1-3-16(4-2-15)22-7-5-21(6-8-22)14-17-13-20-18(25-17)23-9-11-24-12-10-23/h1-4,13H,5-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUJSCTFUHBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2566505.png)

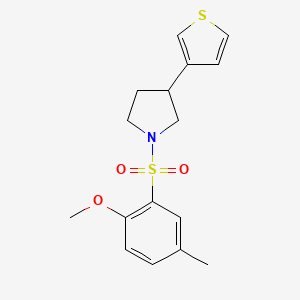
![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2566514.png)
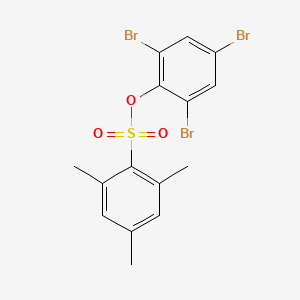
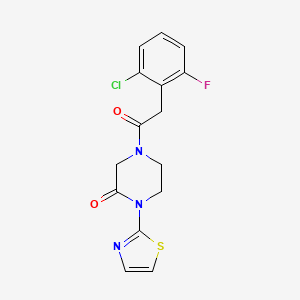
![3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566517.png)

![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2566521.png)
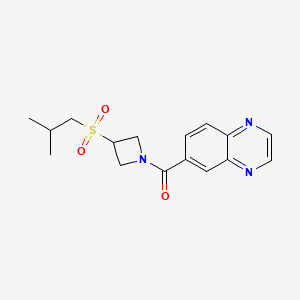
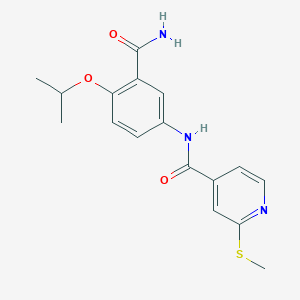


![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)